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molecular formula C23H27Cl2N3O2 B000633 Aripiprazole CAS No. 129722-12-9

Aripiprazole

Cat. No. B000633
M. Wt: 448.4 g/mol
InChI Key: CEUORZQYGODEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642760B2

Procedure details

A suspension of 47 g of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 35 g of sodium iodide with 600 ml of acetonitrile was refluxed for 30 minutes. To this suspension was added 40 g of 1-(2,3-dichlorophenyl)piperazine and 33 ml of triethylamine and the whole mixture was further refluxed for 3 hours. After the solvent was removed by evaporation, the residue thus obtained was dissolved in chloroform, washed with water then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation, and the residue thus obtained was recrystallized from ethanol twice, to yield 57.1 g of 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][C:13](=[O:17])[NH:14]2)=[CH:9][CH:8]=1.[I-].[Na+].C(#N)C.[Cl:23][C:24]1[C:29]([Cl:30])=[CH:28][CH:27]=[CH:26][C:25]=1[N:31]1[CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1>C(Cl)(Cl)Cl.C(N(CC)CC)C>[Cl:23][C:24]1[C:29]([Cl:30])=[CH:28][CH:27]=[CH:26][C:25]=1[N:31]1[CH2:36][CH2:35][N:34]([CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]2[CH:16]=[C:15]3[C:10]([CH2:11][CH2:12][C:13](=[O:17])[NH:14]3)=[CH:9][CH:8]=2)[CH2:33][CH2:32]1 |f:1.2|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
BrCCCCOC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
35 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)N1CCNCC1
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture was further refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol twice

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CCCCOC1=CC=C2CCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.1 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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